N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine is a useful research compound. Its molecular formula is C11H13BrFN and its molecular weight is 258.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Interaction with 5-HT(1A) Receptors
N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, structurally related to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, have shown interactions with 5-HT(1A) receptors. These compounds have been prepared and tested for their ability to displace [(3)H]-8-OH-DPAT from rat brain 5-HT(1A) receptors, indicating a potential application in the study of serotonin receptors and related neurological processes (Vallgårda et al., 1996).
Potent Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a structurally related compound, is a high affinity, orally active, h-NK(1) receptor antagonist. It has a long central duration of action and solubility in water of >100 mg/mL, suggesting its potential for clinical administration in treatments related to the neurokinin-1 receptor (Harrison et al., 2001).
Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives
Compounds with a structural framework involving bromo- and fluoro- substituents similar to this compound, particularly heterocyclic compounds like pyrazolyl-oxopropyl-quinazolin-4(3H)-one, have been reported to possess significant biological activity. These compounds have been synthesized and characterized, and their antimicrobial activity has been evaluated, presenting potential applications in the development of antimicrobial agents (Raval et al., 2012).
Analytical Characterization of N-alkyl-arylcyclohexylamines
The rise of new psychoactive substances that are available as 'research chemicals' includes arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via antagonism of the NMDA receptor. The analytical characterization of these compounds can aid in the identification of newly emerging substances of abuse and provide valuable data for research communities exploring the clinical and non-clinical uses of these substances (Wallach et al., 2016).
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCJGGIQWXMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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